molecular formula C16H21NO4 B2492987 Diethyl 2-[(2,5-dimethylanilino)methylene]malonate CAS No. 103976-09-6

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate

Cat. No.: B2492987
CAS No.: 103976-09-6
M. Wt: 291.347
InChI Key: SAXNLAREMLRWHN-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate is a chemical compound with the molecular formula C16H21NO4. It is widely used in scientific research due to its versatile properties, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 2,5-dimethylaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted malonates.

Scientific Research Applications

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of diethyl 2-[(2,5-dimethylanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    2,5-Dimethylaniline: An aromatic amine used as an intermediate in the synthesis of dyes and pharmaceuticals.

    Ethyl acetoacetate: Another ester used in organic synthesis with similar reactivity.

Uniqueness

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate is unique due to its combination of the malonate ester and the anilino group, providing distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Diethyl 2-[(2,5-dimethylanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate moiety with two ethyl ester groups and a substituted aniline group. Its molecular formula is C15H19N1O4C_{15}H_{19}N_{1}O_{4}, and it has a molecular weight of approximately 289.35 g/mol. The structure allows for various chemical reactions, including Claisen condensations and Knoevenagel condensations, which are useful in synthesizing diverse organic compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it has been noted to interact with enzymes involved in metabolic processes, potentially leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown broad-spectrum activity against various pathogens. For example, compounds derived from similar structures have demonstrated effectiveness against bacteria such as Xanthomonas oryzae and viruses like the tobacco mosaic virus .

Table 1: Antimicrobial Activity Summary

CompoundTarget PathogenActivity TypeReference
This compoundXanthomonas oryzaeAntibacterial
Chalcone derivatives (related)Tobacco Mosaic VirusAntiviral

Anticancer Activity

Preliminary investigations also suggest that this compound may possess anticancer properties. Similar malonate derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves the reaction of diethyl malonate with substituted aniline derivatives under specific conditions to yield high-purity products suitable for biological assays.
  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on selected bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard bioassays, showing promising results compared to established antibiotics .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications in the aniline substituent can significantly affect biological activity. For instance, variations in the position and type of substituents on the aniline ring lead to different levels of antimicrobial potency .

Properties

IUPAC Name

diethyl 2-[(2,5-dimethylanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-9-11(3)7-8-12(14)4/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNLAREMLRWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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